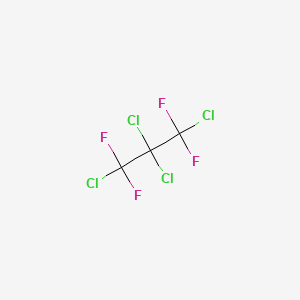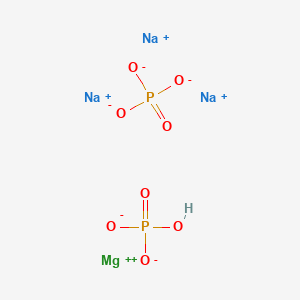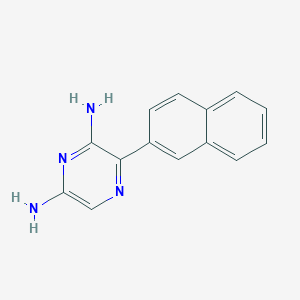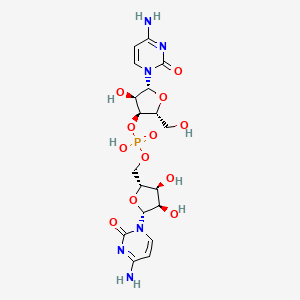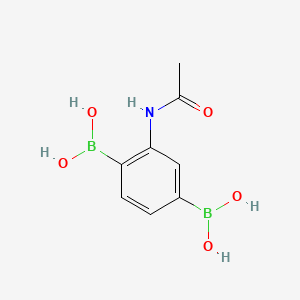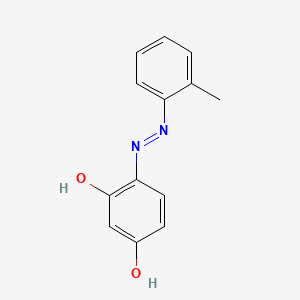
4-(o-Tolylazo)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Tolylazo)resorcinol is an organic compound with the molecular formula C13H12N2O2. It is a derivative of resorcinol, where one of the hydrogen atoms is replaced by an o-tolylazo group. This compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a benzene ring with two hydroxyl groups (resorcinol) and an azo group (-N=N-) attached to an o-tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(o-Tolylazo)resorcinol typically involves the diazotization of o-toluidine followed by coupling with resorcinol. The reaction conditions generally include:
Diazotization: o-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium (usually sodium hydroxide) to form this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control temperature and pH precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-(o-Tolylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(o-Tolylazo)resorcinol has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug formulations due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4-(o-Tolylazo)resorcinol involves its interaction with molecular targets through its azo and hydroxyl groups. The compound can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can affect the activity of enzymes and other proteins, leading to its observed effects in various applications.
Comparación Con Compuestos Similares
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
4-Hexylresorcinol: An alkyl derivative known for its antiseptic properties.
4-(p-Tolylazo)resorcinol: A structural isomer with the azo group attached to a p-tolyl group instead of an o-tolyl group.
Uniqueness: 4-(o-Tolylazo)resorcinol is unique due to the specific positioning of the azo group, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to distinct color properties and reactivity patterns compared to its isomers and other derivatives.
Propiedades
Número CAS |
34191-31-6 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-[(2-methylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(16)8-13(12)17/h2-8,16-17H,1H3 |
Clave InChI |
VIXGTWBKPFCGSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)




